molecular formula C17H30N2O3 B13090392 tert-Butyl 3-(pyrrolidin-1-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl 3-(pyrrolidin-1-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B13090392
M. Wt: 310.4 g/mol
InChI Key: BPBSAKAUWYIMSH-UHFFFAOYSA-N
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Description

tert-Butyl 3-(pyrrolidin-1-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic framework composed of a tetrahydrofuran (1-oxa) ring fused to a piperidine (8-azaspiro[4.5]decane) system. The tert-butyl carbamate (Boc) group at the 8-position serves as a protective group for the secondary amine, while the 3-position is substituted with a pyrrolidin-1-yl moiety. This structural motif is prevalent in medicinal chemistry for its conformational rigidity, which enhances binding specificity to biological targets such as G protein-coupled receptors (GPCRs) or enzymes .

The compound’s synthesis typically involves multi-step protocols, including spirocyclization, Boc protection, and nucleophilic substitution at the 3-position. Its physicochemical properties, such as moderate lipophilicity (predicted logP ~2.5) and molecular weight (~310 g/mol), make it suitable for central nervous system (CNS)-targeted drug discovery .

Properties

Molecular Formula

C17H30N2O3

Molecular Weight

310.4 g/mol

IUPAC Name

tert-butyl 3-pyrrolidin-1-yl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C17H30N2O3/c1-16(2,3)22-15(20)19-10-6-17(7-11-19)12-14(13-21-17)18-8-4-5-9-18/h14H,4-13H2,1-3H3

InChI Key

BPBSAKAUWYIMSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)N3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(pyrrolidin-1-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core, introduction of the pyrrolidine ring, and the final tert-butyl esterification. The reaction conditions often require the use of strong bases, protecting groups, and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures.

Biology: In biological research, it may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays.

Industry: In the industrial sector, the compound may be used in the synthesis of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which tert-Butyl 3-(pyrrolidin-1-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl 3-(pyrrolidin-1-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with structurally analogous derivatives, emphasizing substituent effects, applications, and synthetic challenges.

Structural and Functional Group Variations

Compound Name CAS Number Substituent at 3-position Molecular Weight (g/mol) Key Applications/Notes References
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 954236-44-3 Ketone (3-oxo) 255.32 Intermediate for further functionalization via reductive amination or Grignard reactions
tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 1160246-91-2 Amino (-NH2) 241.33 Precursor for peptide coupling; used in kinase inhibitor development
tert-Butyl 4-(2-hydroxyethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 1824023-95-1 2-Hydroxyethyl 285.38 Enhanced solubility due to polar hydroxyl group; explored in prodrug design
tert-Butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 1160246-93-4 Cyano (-CN) 252.34 Electron-withdrawing group for electrophilic substitution reactions
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate 191805-29-5 None (unsubstituted) 241.33 Baseline compound for SAR studies; lower reactivity due to lack of 3-substituent

Biological Activity

tert-Butyl 3-(pyrrolidin-1-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, with CAS number 1632286-24-8, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

The molecular formula of this compound is C17H30N2O3C_{17}H_{30}N_{2}O_{3} with a molecular weight of 310.43 g/mol . The compound features a unique spirocyclic structure that may influence its biological interactions.

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For example, studies on related spirocyclic compounds have shown efficacy against various bacterial strains, including multidrug-resistant (MDR) organisms. A notable study demonstrated that dual inhibitors targeting bacterial topoisomerases exhibited minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against Gram-positive bacteria, suggesting a potential for similar activity in this compound .

The biological activity of this compound is hypothesized to involve the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription. The structural attributes of the compound may facilitate binding to these enzymes, thereby disrupting their function and leading to bacterial cell death .

Study on Related Compounds

A study published in the Journal of Medicinal Chemistry explored a series of benzothiazole derivatives that share structural similarities with this compound. These compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing biological efficacy .

In Vivo Efficacy

In vivo studies have shown that related spirocyclic compounds can effectively treat infections caused by resistant strains in animal models. For instance, lead compounds from similar classes displayed favorable pharmacokinetic properties and significant reductions in bacterial load in infected mice . This suggests that this compound may also possess therapeutic potential.

Data Table: Summary of Biological Activity

Activity Description Reference
Antimicrobial ActivityEffective against MDR strains; low MIC values observed
Mechanism of ActionInhibits DNA gyrase and topoisomerase IV
In Vivo EfficacySignificant reduction in bacterial load in mouse models

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